Wee1 Inhibitor I
Wee1 Inhibitor I
Wee1 Inhibitor I is an ATP-binding site-targeting inhibitor of Wee1.
Brand Name:
Vulcanchem
CAS No.:
622855-37-2
VCID:
VC0547142
InChI:
InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26)
SMILES:
C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl
Molecular Formula:
C20H11ClN2O3
Molecular Weight:
362.8 g/mol
Wee1 Inhibitor I
CAS No.: 622855-37-2
Inhibitors
VCID: VC0547142
Molecular Formula: C20H11ClN2O3
Molecular Weight: 362.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 622855-37-2 |
---|---|
Product Name | Wee1 Inhibitor I |
Molecular Formula | C20H11ClN2O3 |
Molecular Weight | 362.8 g/mol |
IUPAC Name | 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione |
Standard InChI | InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26) |
Standard InChIKey | DPEXRCOBPACFOO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl |
Appearance | Solid powder |
Description | Wee1 Inhibitor I is an ATP-binding site-targeting inhibitor of Wee1. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Wee1 Inhibitor I; Wee1-Inhibitor I; Wee1-Inhibitor-I; Wee1 Inhibitor-I; |
Reference | 1: Schmidt M, Rohe A, Platzer C, Najjar A, Erdmann F, Sippl W. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases. Molecules. 2017 Nov 23;22(12). pii: E2045. doi: 10.3390/molecules22122045. Review. PubMed PMID: 29168755. 2: Mills CC, Kolb EA, Sampson VB. Recent Advances of Cell-Cycle Inhibitor Therapies for Pediatric Cancer. Cancer Res. 2017 Dec 1;77(23):6489-6498. doi: 10.1158/0008-5472.CAN-17-2066. Epub 2017 Nov 2. Review. PubMed PMID: 29097609; PubMed Central PMCID: PMC5712276. 3: Brandsma I, Fleuren EDG, Williamson CT, Lord CJ. Directing the use of DDR kinase inhibitors in cancer treatment. Expert Opin Investig Drugs. 2017 Dec;26(12):1341-1355. doi: 10.1080/13543784.2017.1389895. Epub 2017 Oct 14. Review. PubMed PMID: 28984489. 4: Visconti R, Grieco D. Fighting tubulin-targeting anticancer drug toxicity and resistance. Endocr Relat Cancer. 2017 Sep;24(9):T107-T117. doi: 10.1530/ERC-17-0120. Review. PubMed PMID: 28808045. 5: Abou Zahr A, Borthakur G. Emerging cell cycle inhibitors for acute myeloid leukemia. Expert Opin Emerg Drugs. 2017 Jun;22(2):137-148. doi: 10.1080/14728214.2017.1330885. Epub 2017 May 22. Review. PubMed PMID: 28506135. 6: Matheson CJ, Backos DS, Reigan P. Targeting WEE1 Kinase in Cancer. Trends Pharmacol Sci. 2016 Oct;37(10):872-881. doi: 10.1016/j.tips.2016.06.006. Epub 2016 Jul 14. Review. PubMed PMID: 27427153. 7: Tamura K. Development of cell-cycle checkpoint therapy for solid tumors. Jpn J Clin Oncol. 2015 Dec;45(12):1097-102. doi: 10.1093/jjco/hyv131. Epub 2015 Oct 20. Review. PubMed PMID: 26486823. 8: Benada J, Macurek L. Targeting the Checkpoint to Kill Cancer Cells. Biomolecules. 2015 Aug 18;5(3):1912-37. doi: 10.3390/biom5031912. Review. PubMed PMID: 26295265; PubMed Central PMCID: PMC4598780. 9: Karantanos T, Theodoropoulos G, Pektasides D, Gazouli M. Clock genes: their role in colorectal cancer. World J Gastroenterol. 2014 Feb 28;20(8):1986-92. doi: 10.3748/wjg.v20.i8.1986. Review. PubMed PMID: 24587674; PubMed Central PMCID: PMC3934468. 10: Do K, Doroshow JH, Kummar S. Wee1 kinase as a target for cancer therapy. Cell Cycle. 2013 Oct 1;12(19):3159-64. doi: 10.4161/cc.26062. Epub 2013 Aug 26. Review. PubMed PMID: 24013427; PubMed Central PMCID: PMC3865011. 11: Yanagida M, Ikai N, Shimanuki M, Sajiki K. Nutrient limitations alter cell division control and chromosome segregation through growth-related kinases and phosphatases. Philos Trans R Soc Lond B Biol Sci. 2011 Dec 27;366(1584):3508-20. doi: 10.1098/rstb.2011.0124. Review. PubMed PMID: 22084378; PubMed Central PMCID: PMC3203466. 12: Madoux F, Mishra J, Mercer BA, Ayad N, Roush W, Hodder P, Rosen HR. Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry. 2009 Aug 14 [updated 2011 Mar 25]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK56226/ PubMed PMID: 21735595. 13: Chevalier C, Nafati M, Mathieu-Rivet E, Bourdon M, Frangne N, Cheniclet C, Renaudin JP, Gévaudant F, Hernould M. Elucidating the functional role of endoreduplication in tomato fruit development. Ann Bot. 2011 May;107(7):1159-69. doi: 10.1093/aob/mcq257. Epub 2011 Jan 3. Review. PubMed PMID: 21199834; PubMed Central PMCID: PMC3091799. 14: Stathis A, Oza A. Targeting Wee1-like protein kinase to treat cancer. Drug News Perspect. 2010 Sep;23(7):425-9. doi: 10.1358/dnp.2010.23.7.1490760. Review. PubMed PMID: 20862394. 15: Leijen S, Beijnen JH, Schellens JH. Abrogation of the G2 checkpoint by inhibition of Wee-1 kinase results in sensitization of p53-deficient tumor cells to DNA-damaging agents. Curr Clin Pharmacol. 2010 Aug;5(3):186-91. Review. PubMed PMID: 20406171. 16: Francis D. The G2/M transition in eukaryotes. SEB Exp Biol Ser. 2008;59:81-98. Review. PubMed PMID: 18368919. 17: Lee MH, Yang HY. Negative regulators of cyclin-dependent kinases and their roles in cancers. Cell Mol Life Sci. 2001 Nov;58(12-13):1907-22. Review. PubMed PMID: 11766887. 18: Maller JL, Gross SD, Schwab MS, Finkielstein CV, Taieb FE, Qian YW. Cell cycle transitions in early Xenopus development. Novartis Found Symp. 2001;237:58-73; discussion 73-8. Review. PubMed PMID: 11444050. |
PubChem Compound | 10384072 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume